molecular formula C15H12N2O2 B13128073 2-Amino-3-(methylamino)anthracene-9,10-dione CAS No. 62468-64-8

2-Amino-3-(methylamino)anthracene-9,10-dione

Katalognummer: B13128073
CAS-Nummer: 62468-64-8
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: SNDJXVYPSATYPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(methylamino)anthracene-9,10-dione is an anthraquinone derivative. Anthraquinones are a class of aromatic organic compounds with a 9,10-dioxoanthracene core. These compounds are known for their vibrant colors and are widely used in dyes, pigments, and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(methylamino)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with amines. One common method is the bromination of 1-methylaminoanthraquinone followed by nucleophilic substitution with methylamine .

Industrial Production Methods: Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(methylamino)anthracene-9,10-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-3-(methylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. It can inhibit key enzymes involved in cellular processes, leading to the disruption of cell function and induction of apoptosis. The compound targets pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Amino-3-(methylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups enhance its reactivity and potential for forming diverse derivatives, making it valuable in synthetic chemistry and pharmaceutical research .

Eigenschaften

CAS-Nummer

62468-64-8

Molekularformel

C15H12N2O2

Molekulargewicht

252.27 g/mol

IUPAC-Name

2-amino-3-(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C15H12N2O2/c1-17-13-7-11-10(6-12(13)16)14(18)8-4-2-3-5-9(8)15(11)19/h2-7,17H,16H2,1H3

InChI-Schlüssel

SNDJXVYPSATYPR-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.